molecular formula C21H20FN3O2S2 B2457463 N-(4-fluorophenyl)-2-((4-(2-((4-methylbenzyl)amino)-2-oxoethyl)thiazol-2-yl)thio)acetamide CAS No. 942000-97-7

N-(4-fluorophenyl)-2-((4-(2-((4-methylbenzyl)amino)-2-oxoethyl)thiazol-2-yl)thio)acetamide

Cat. No. B2457463
CAS RN: 942000-97-7
M. Wt: 429.53
InChI Key: QIBORAMPYGZROR-UHFFFAOYSA-N
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Description

N-(4-fluorophenyl)-2-((4-(2-((4-methylbenzyl)amino)-2-oxoethyl)thiazol-2-yl)thio)acetamide is a useful research compound. Its molecular formula is C21H20FN3O2S2 and its molecular weight is 429.53. The purity is usually 95%.
BenchChem offers high-quality N-(4-fluorophenyl)-2-((4-(2-((4-methylbenzyl)amino)-2-oxoethyl)thiazol-2-yl)thio)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-fluorophenyl)-2-((4-(2-((4-methylbenzyl)amino)-2-oxoethyl)thiazol-2-yl)thio)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Anti-inflammatory Activity

Derivatives of N-(3-chloro-4-fluorophenyl)-2-(5-((3-(4-hydroxy-2, 2-dimethyl-2,3-dihydrobenzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl) acetamide have been synthesized and tested for anti-inflammatory activity. Compounds showed significant to moderate anti-inflammatory effects, indicating potential applications in the development of new anti-inflammatory agents (Sunder & Maleraju, 2013).

Antitumor Activity

Several studies have focused on the synthesis of N-[4-(benzothiazole-2-yl)phenyl]acetamide derivatives bearing different heterocyclic ring systems and evaluated their antitumor activity. Some compounds exhibited considerable anticancer activity against various cancer cell lines, suggesting their potential as leads in anticancer drug development (Yurttaş, Tay, & Demirayak, 2015).

Src Kinase Inhibitory and Anticancer Activities

N-benzyl substituted (((2-morpholinoethoxy)phenyl)thiazol-4-yl)acetamide derivatives, including those with a fluorobenzyl group, were synthesized and evaluated for their Src kinase inhibitory and anticancer activities. One derivative exhibited significant inhibition of cell proliferation in various carcinoma cells, indicating potential applications in cancer therapy (Fallah-Tafti et al., 2011).

Antipsychotic Agents

Compounds structurally related to the discussed chemical have been explored for their potential antipsychotic activities. These studies indicate the chemical's potential in the development of new therapeutic agents for psychiatric disorders (Wise et al., 1987).

Antibacterial and Nematicidal Activities

N-phenylacetamide derivatives containing 4-arylthiazole moieties have been synthesized and shown promising antibacterial activities against various bacteria and significant nematicidal activities. These findings suggest potential applications in the development of new antibacterial and nematicidal agents (Lu, Zhou, Wang, & Jin, 2020).

properties

IUPAC Name

2-[2-[2-(4-fluoroanilino)-2-oxoethyl]sulfanyl-1,3-thiazol-4-yl]-N-[(4-methylphenyl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20FN3O2S2/c1-14-2-4-15(5-3-14)11-23-19(26)10-18-12-28-21(25-18)29-13-20(27)24-17-8-6-16(22)7-9-17/h2-9,12H,10-11,13H2,1H3,(H,23,26)(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIBORAMPYGZROR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CNC(=O)CC2=CSC(=N2)SCC(=O)NC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20FN3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-fluorophenyl)-2-((4-(2-((4-methylbenzyl)amino)-2-oxoethyl)thiazol-2-yl)thio)acetamide

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